5-Fluoro-2-methylnicotinaldehyde
Description
5-Fluoro-2-methylnicotinaldehyde is a fluorinated pyridine derivative featuring a methyl group at the 2-position and an aldehyde functional group at the 3-position of the pyridine ring. The fluorine atom at the 5-position enhances its electronic properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis.
The aldehyde group facilitates nucleophilic addition reactions, enabling its use in constructing heterocyclic frameworks.
Properties
IUPAC Name |
5-fluoro-2-methylpyridine-3-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FNO/c1-5-6(4-10)2-7(8)3-9-5/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWGOSSJWSWZNDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=N1)F)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001265720 | |
| Record name | 5-Fluoro-2-methyl-3-pyridinecarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001265720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
959616-51-4 | |
| Record name | 5-Fluoro-2-methyl-3-pyridinecarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=959616-51-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Fluoro-2-methyl-3-pyridinecarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001265720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-methylnicotinaldehyde typically involves the fluorination of 2-methylnicotinaldehyde. One common method is the electrophilic fluorination using a fluorinating agent such as Selectfluor. The reaction is usually carried out in an organic solvent like acetonitrile at room temperature. The reaction conditions need to be carefully controlled to achieve high yield and purity of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step process starting from readily available precursors. The process may include steps such as halogenation, methylation, and oxidation, followed by purification techniques like distillation or crystallization to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2-methylnicotinaldehyde can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding carboxylic acid.
Reduction: It can be reduced to form the corresponding alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: 5-Fluoro-2-methylpyridine-3-carboxylic acid.
Reduction: 5-Fluoro-2-methyl-3-pyridinemethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
5-Fluoro-2-methylnicotinaldehyde, as a derivative of nicotinic aldehydes, has been investigated for its potential in cancer therapies. Compounds similar to this compound have shown promise in inhibiting the growth of cancer cells. For instance, 5-fluoro-2'-deoxyuridine (FdUrd), a fluorinated nucleoside analog, is noted for its effectiveness against various cancers, including colorectal cancer . Research indicates that modifications in the structure of nicotinic derivatives can enhance their cytotoxicity against tumor cells.
Mechanism of Action
The mechanism by which fluorinated compounds exert their anticancer effects often involves the inhibition of DNA synthesis. The incorporation of fluorine into nucleosides can lead to the disruption of normal nucleotide metabolism, thereby hindering the proliferation of cancer cells .
Agricultural Applications
Fungicidal Activity
Research has identified 5-fluoro pyrimidine derivatives, including those related to this compound, as effective fungicides. These compounds exhibit activity against various fungal pathogens affecting crops, thus offering potential solutions for agricultural pest management .
Efficacy Against Fungal Strains
The efficacy of these compounds has been demonstrated against a range of fungi including ascomycetes and basidiomycetes. The development of new fungicides that incorporate fluorinated derivatives could lead to improved agricultural outputs and reduced crop losses due to fungal infections .
Chemical Synthesis and Research
Synthetic Pathways
The synthesis of this compound typically involves fluorination reactions that introduce fluorine into the nicotinaldehyde framework. Various synthetic routes have been explored to optimize yield and purity, which are crucial for both research and industrial applications .
Case Studies and Research Findings
Several studies have reported on the synthesis and application of fluorinated nicotinamides in drug discovery and agricultural chemistry. For example:
- Study on Fluorinated Nucleosides : A study demonstrated that substituting hydrogen with fluorine in nucleosides can enhance their stability and bioactivity, making them valuable in therapeutic contexts .
- Fungicide Development : A patent outlines the use of 5-fluoro pyrimidine derivatives as fungicides, indicating their potential role in protecting crops from fungal pathogens .
Data Table: Comparison of Applications
Mechanism of Action
The mechanism of action of 5-Fluoro-2-methylnicotinaldehyde depends on its specific application. In medicinal chemistry, it may act by interacting with specific enzymes or receptors in the body. The fluorine atom can enhance the compound’s binding affinity to its target by forming strong hydrogen bonds or by increasing the compound’s lipophilicity, which can improve its ability to cross cell membranes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 5-Fluoro-2-methylnicotinaldehyde to key analogs based on substituent effects, metabolic pathways, and applications.
Table 1: Structural and Functional Comparison
Key Findings:
Substituent Effects on Reactivity and Bioactivity Fluorine vs. Chlorine: Fluorine’s electronegativity increases polarity and metabolic stability compared to chlorine, which enhances lipophilicity but may slow excretion . Aldehyde vs. Carboxylic Acid: The aldehyde group (as in nicotinaldehydes) is more reactive toward nucleophiles than carboxylic acids (e.g., 5-Fluoro-2-hydroxynicotinic acid), making it preferable for synthetic modifications . Methoxy vs.
Metabolic Behavior
- Fluorinated pyridines like 5-fluorouracil are rapidly excreted but selectively incorporated into RNA in tumors, disrupting nucleic acid synthesis . While this compound’s metabolism is undocumented, its aldehyde group may undergo oxidation to carboxylic acid derivatives, similar to 5-Fluoro-2-hydroxynicotinic acid .
- 5-Fluoroorotic acid (a related compound) is decarboxylated and incorporated into RNA as 5-fluorouracil, suggesting fluorinated aldehydes could serve as prodrugs .
However, aldehydes like this compound may require further functionalization (e.g., conversion to nucleoside analogs) to achieve similar efficacy . Hydroxynicotinic acid derivatives (e.g., 5-Fluoro-2-hydroxynicotinic acid) exhibit antitumor activity via metal chelation, a mechanism less relevant to aldehyde-containing analogs .
Biological Activity
5-Fluoro-2-methylnicotinaldehyde is an organic compound with the molecular formula CHFNO. It is a derivative of nicotinaldehyde, characterized by the presence of a fluorine atom at the 5-position and a methyl group at the 2-position of the pyridine ring. This unique structure influences its chemical reactivity and biological activity, making it a subject of interest in various scientific fields, particularly medicinal chemistry and biochemistry.
This compound exhibits several notable chemical properties:
- Molecular Weight : 155.13 g/mol
- Boiling Point : Approximately 220 °C
- Solubility : Soluble in organic solvents like DMSO and ethanol.
The compound can undergo various chemical reactions, including:
- Oxidation : Converts to 5-fluoro-2-methylpyridine-3-carboxylic acid.
- Reduction : Forms 5-fluoro-2-methyl-3-pyridinemethanol.
- Substitution : The fluorine atom can be replaced by nucleophiles under appropriate conditions.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors. The presence of fluorine enhances its lipophilicity, potentially improving membrane permeability and binding affinity to target proteins. This characteristic is particularly valuable in drug design as it may lead to increased efficacy and reduced side effects .
Enzyme Interaction
Research indicates that this compound can serve as a substrate in biochemical reactions, influencing various metabolic processes. Its interaction with nicotinamidases, enzymes that hydrolyze nicotinamide to nicotinic acid, has been studied to understand its kinetic parameters and inhibition profiles .
Case Studies
-
Nicotinamidase Inhibition :
- A study employed a coupled assay to measure the inhibition of nicotinamidases by various compounds, including this compound. Results indicated that this compound exhibits significant inhibition at certain concentrations, suggesting potential therapeutic applications in diseases involving altered nicotinamide metabolism .
-
Anti-Cancer Potential :
- Preliminary investigations into the anti-cancer properties of fluorinated pyridine derivatives have highlighted the potential of this compound in targeting cancer cell proliferation pathways. Its ability to modulate enzyme activity related to tumor growth presents avenues for further research in oncology .
Comparative Analysis
The biological activity of this compound can be compared with similar compounds:
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| 5-Fluoro-2-methoxynicotinaldehyde | Methoxy group at the 2-position | Moderate enzyme inhibition; less lipophilic |
| 5-Fluoro-2-methylpyridine | No aldehyde group | Limited biological activity |
| 4-Fluoro-5-methylnicotinaldehyde | Fluorine at the 4-position | Enhanced reactivity; potential as an agrochemical |
This table illustrates that while structural variations significantly influence biological activity, the unique combination of fluorine and methyl groups in this compound enhances its potential as a bioactive compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
